4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Description
The compound “4-{2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains a piperazine ring, another common feature in many drugs . The presence of fluoropyrimidinyl groups suggests that this compound may have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups . The presence of nitrogen in the piperazine and pyrimidine rings, as well as the fluorine atom, could potentially allow for a variety of interactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. For example, the presence of the fluorine atom could potentially increase its lipophilicity, which might affect its solubility and its ability to cross biological membranes . The piperazine and pyrimidine rings could potentially form hydrogen bonds with other molecules, which could affect its interactions with biological targets .Mechanism of Action
Target of Action
The primary target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH plays a crucial role in the de novo synthesis of pyrimidine, a key component of DNA and RNA.
Mode of Action
The compound interferes with the production of pyrimidine by blocking DHODH . This inhibition disrupts the synthesis of pyrimidine, thereby affecting the replication and transcription processes within the cell.
Biochemical Pathways
The compound’s action primarily affects the pyrimidine biosynthesis pathway . By inhibiting DHODH, the compound disrupts the conversion of dihydroorotate to orotate, a critical step in the production of pyrimidine nucleotides. This disruption can have downstream effects on DNA replication, RNA transcription, and protein synthesis.
Result of Action
The inhibition of pyrimidine synthesis by the compound can lead to a decrease in cell proliferation . This is due to the reduced availability of pyrimidine nucleotides, which are essential for DNA replication and RNA transcription. As a result, the compound may have potential therapeutic applications in conditions characterized by rapid cell proliferation.
Properties
IUPAC Name |
4-[2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7O/c17-13-11-18-12-20-15(13)23-3-5-24(6-4-23)16-19-2-1-14(21-16)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURTUJHRIUPMIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2F)C3=NC=CC(=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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